Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Its molecular formula is C₁₉H₁₅NO₅S₂, with a molecular weight of 401.46 g/mol . The compound features a thiophene ring substituted with a sulfamoyl group linked to a 2-benzoylphenyl moiety and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-25-19(22)18-16(11-12-26-18)27(23,24)20-15-10-6-5-9-14(15)17(21)13-7-3-2-4-8-13/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNFTBVQZOGGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzoylbenzenesulfonamide with thiophene-2-carboxylic acid under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the formation of the desired product .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or matrix metalloproteinases (MMPs), leading to reduced inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfamoyl-Thiophene Carboxylates
Key analogs differ in substituents on the sulfamoyl group or thiophene ring, altering molecular weight, solubility, and bioactivity:
Key Observations :
- Lipophilicity : The 2-methylpropyl substituent in increases logP compared to the benzoylphenyl group in the target compound, suggesting divergent bioavailability.
- Pharmaceutical Relevance : The methoxycarbonylmethyl variant is linked to impurities in drug synthesis , while the target compound’s benzoyl group may enhance receptor binding in medicinal applications.
Functional Analogs in Agrochemical and Medicinal Chemistry
2.2.1. PPARβ/δ Antagonist Analogs
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (PPARβ/δ antagonist) shares structural similarities but includes a 2-methoxyphenyl-isopentylamino substituent. This modification enhances its role in inhibiting PPARβ/δ, a target in retinal vascular disease and melanoma metastasis .
2.2.2. Sulfonylurea Herbicides
Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) is a herbicide with a triazine-substituted sulfamoyl group. Unlike the target compound, it inhibits acetolactate synthase in plants, highlighting the impact of substituents on biological targets .
Biological Activity
Methyl 3-[(2-benzoylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15N1O4S1
- CAS Number : 941936-11-4
- Molecular Weight : 321.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.
-
Inhibition of Enzymatic Activity :
- The compound has shown potential in inhibiting certain enzymes linked to inflammation and cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
-
Targeting Protein Kinases :
- Preliminary studies suggest that this compound may modulate the activity of protein kinases, which are crucial in cell signaling and regulation.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- In a model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for further biological testing. The compound's structure allows for modifications that could improve its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
